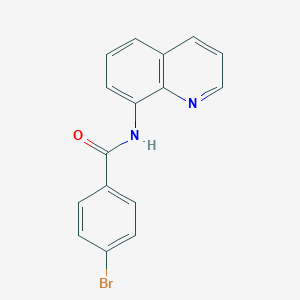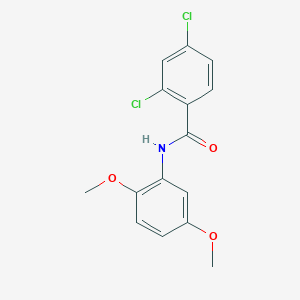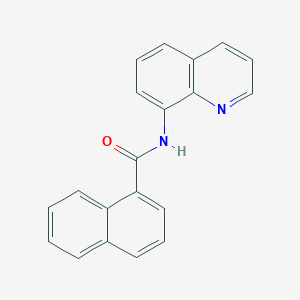
4-bromo-N-(8-quinolinyl)benzamide
Overview
Description
4-bromo-N-(8-quinolinyl)benzamide, also known as 4-Br-QN, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the family of quinoline derivatives, which have been extensively studied for their pharmacological properties.
Mechanism of Action
The mechanism of action of 4-bromo-N-(8-quinolinyl)benzamide is not fully understood, but studies have suggested that it acts by inhibiting specific signaling pathways in cells. One of the pathways that 4-bromo-N-(8-quinolinyl)benzamide targets is the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. By inhibiting this pathway, 4-bromo-N-(8-quinolinyl)benzamide can induce apoptosis in cancer cells and prevent the growth of tumors. Additionally, 4-bromo-N-(8-quinolinyl)benzamide has been shown to inhibit the activity of enzymes such as acetylcholinesterase, which are involved in the development of neurodegenerative diseases.
Biochemical and Physiological Effects:
Studies have shown that 4-bromo-N-(8-quinolinyl)benzamide can have various biochemical and physiological effects depending on the dosage and duration of exposure. In cancer cells, 4-bromo-N-(8-quinolinyl)benzamide has been shown to induce apoptosis, inhibit cell growth, and reduce the expression of specific proteins that are involved in tumor growth. In neuronal cells, 4-bromo-N-(8-quinolinyl)benzamide has been shown to have neuroprotective effects by preventing the formation of beta-amyloid plaques and reducing oxidative stress. However, further studies are needed to determine the optimal dosage and duration of exposure for these effects to occur.
Advantages and Limitations for Lab Experiments
One of the advantages of using 4-bromo-N-(8-quinolinyl)benzamide in lab experiments is that it is relatively easy to synthesize and purify. Additionally, it has been shown to have low toxicity in animal studies, which makes it a promising candidate for further research. However, one of the limitations of using 4-bromo-N-(8-quinolinyl)benzamide is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential. Additionally, further studies are needed to determine the optimal dosage and duration of exposure for specific applications.
Future Directions
There are several future directions for research on 4-bromo-N-(8-quinolinyl)benzamide. One direction is to further explore its potential therapeutic applications in cancer and neurodegenerative diseases. Additionally, further studies are needed to determine the optimal dosage and duration of exposure for these applications. Another direction is to investigate the mechanism of action of 4-bromo-N-(8-quinolinyl)benzamide in greater detail, which could lead to the development of more effective therapies. Finally, studies are needed to investigate the potential side effects of 4-bromo-N-(8-quinolinyl)benzamide and to determine its safety profile in humans.
Scientific Research Applications
4-bromo-N-(8-quinolinyl)benzamide has been studied for its potential therapeutic applications in various fields of medicine. One of the most promising applications is in the treatment of cancer. Studies have shown that 4-bromo-N-(8-quinolinyl)benzamide has anti-cancer properties and can induce apoptosis in cancer cells. It has also been shown to inhibit the growth of cancer cells by targeting specific signaling pathways. Additionally, 4-bromo-N-(8-quinolinyl)benzamide has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has been shown to have neuroprotective properties and can prevent the formation of beta-amyloid plaques, which are associated with Alzheimer's disease.
properties
Product Name |
4-bromo-N-(8-quinolinyl)benzamide |
|---|---|
Molecular Formula |
C16H11BrN2O |
Molecular Weight |
327.17 g/mol |
IUPAC Name |
4-bromo-N-quinolin-8-ylbenzamide |
InChI |
InChI=1S/C16H11BrN2O/c17-13-8-6-12(7-9-13)16(20)19-14-5-1-3-11-4-2-10-18-15(11)14/h1-10H,(H,19,20) |
InChI Key |
LKDOLFCMFMGHKE-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=C1)NC(=O)C3=CC=C(C=C3)Br)N=CC=C2 |
Canonical SMILES |
C1=CC2=C(C(=C1)NC(=O)C3=CC=C(C=C3)Br)N=CC=C2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-[4-(diethylamino)phenyl]-3-fluorobenzenesulfonamide](/img/structure/B270677.png)



![3-cyclohexyl-N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)propanamide](/img/structure/B270682.png)



